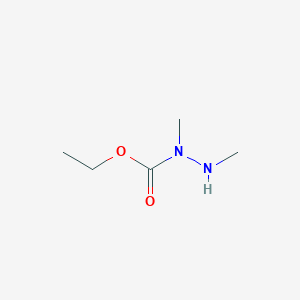
Ethyl 1,2-dimethylhydrazine-1-carboxylate
描述
Ethyl 1,2-dimethylhydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of an ethyl ester group attached to a hydrazine moiety, which is further substituted with two methyl groups
属性
CAS 编号 |
15429-38-6 |
|---|---|
分子式 |
C5H12N2O2 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
ethyl N-methyl-N-(methylamino)carbamate |
InChI |
InChI=1S/C5H12N2O2/c1-4-9-5(8)7(3)6-2/h6H,4H2,1-3H3 |
InChI 键 |
DBOKLWURNXIYJU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(C)NC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2-dimethylhydrazine-1-carboxylate typically involves the reaction of ethyl chloroformate with 1,2-dimethylhydrazine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
C2H5OCOCl+H2NN(CH3)2→C2H5OCO-NN(CH3)2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Ethyl 1,2-dimethylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azo compounds.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydrazones, while reduction can produce various hydrazine derivatives.
科学研究应用
Ethyl 1,2-dimethylhydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of ethyl 1,2-dimethylhydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
Diethyl 1,2-hydrazinedicarboxylate: Similar in structure but with two ethyl ester groups.
1,2-Dimethylhydrazine: Lacks the ester group, making it more reactive.
Ethyl hydrazinecarboxylate: Contains a single methyl group instead of two.
Uniqueness
Ethyl 1,2-dimethylhydrazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl substitution provides steric hindrance, affecting its reactivity and interaction with other molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


